![molecular formula C24H18BrN3 B2975124 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-69-2](/img/structure/B2975124.png)
8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline ring. The molecule is substituted with bromine, phenyl, and dimethylphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and formula. It has a molecular weight of 442.36 g/mol and an exact mass of 441.084061 g/mol . The molecular formula is C25H20BrN3, indicating that it contains 25 carbon atoms, 20 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Antiamoebic Activity and Toxicity Evaluation : Derivatives similar to 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline, have been synthesized and their antiamoebic activities evaluated against Entamoeba histolytica. These compounds displayed promising antiamoebic activity with IC(50) values surpassing that of the standard drug metronidazole. Their non-toxic nature was confirmed through MTT assay on kidney epithelial cell lines (Budakoti et al., 2008).
Anticancer Potential : Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY demonstrated strong binding with DNA and proteins, indicating potential applications in cancer treatment. These complexes showed cytotoxicity against human cervical cancer cell lines, highlighting their promise as therapeutic agents (Paitandi et al., 2017).
Photophysical Applications and Molecular Logic
Photophysics and Molecular Logic Switches : Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline demonstrated unique photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties make them suitable for implementing molecular logic switches, with potential applications in molecular electronics (Uchacz et al., 2016).
Material Science and Organic Electronics
Organic Light-Emitting Devices (OLEDs) : Derivatives of pyrazolo[3,4-b]quinoline have been explored for their potential as luminophors in OLEDs. The synthesis and evaluation of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines for electroluminescent devices indicate the possibility of tuning the emission spectrum through various substitutions, suggesting their utility in OLED fabrication (Danel et al., 2009).
Supramolecular Chemistry
Dimensionality of Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines was studied. The research demonstrated how different substituents influence the formation of cyclic dimers, sheets, and complex three-dimensional framework structures through hydrogen bonding, offering insights into designing supramolecular architectures (Portilla et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
8-bromo-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDQFUMNQEYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)
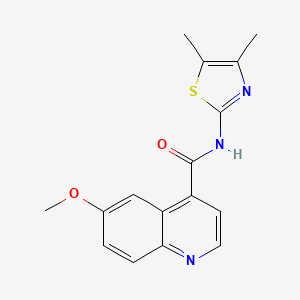
![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)
![4-(3-Azabicyclo[3.2.1]octan-3-ylsulfonyl)benzenesulfonyl fluoride](/img/structure/B2975047.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)
![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)
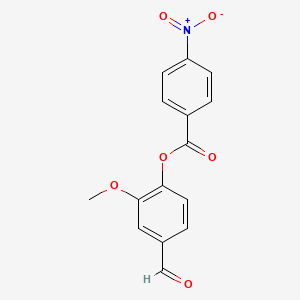
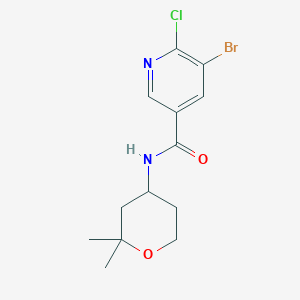
![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)
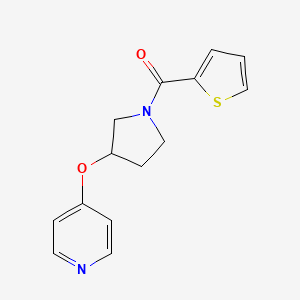
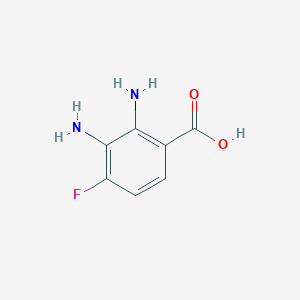

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)
![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)